3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13453749
Molecular Formula: C19H31N3O2
Molecular Weight: 333.5 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13453749.png)
Specification
Molecular Formula | C19H31N3O2 |
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Molecular Weight | 333.5 g/mol |
IUPAC Name | benzyl 3-[[2-aminoethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C19H31N3O2/c1-16(2)21(12-10-20)13-18-9-6-11-22(14-18)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3 |
Standard InChI Key | OXCIFJVZKXXPSL-UHFFFAOYSA-N |
SMILES | CC(C)N(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(CCN)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a [(2-aminoethyl)(isopropyl)amino]methyl group and a benzyl ester at the 1-position. The molecular formula is inferred as C₁₉H₃₁N₃O₂, with a molar mass of approximately 333.47 g/mol, based on structural analogs such as (R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (C₁₈H₂₈N₂O₃, 320.43 g/mol) . The stereochemistry at the piperidine ring and the chiral centers in the aminoethyl-isopropyl group may critically influence its biological activity, though specific enantiomeric data remain unexplored in available literature.
Key Structural Features:
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Piperidine Core: Provides rigidity and influences lipophilicity, affecting blood-brain barrier permeability.
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Aminoethyl-Isopropyl-Amino Group: Introduces basicity and hydrogen-bonding capacity, potentially enhancing interactions with biological targets like G protein-coupled receptors.
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Benzyl Ester: Serves as a protective group for carboxylic acids and may modulate solubility and metabolic stability.
Synthesis and Characterization
The synthesis of 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester likely follows multi-step organic reactions analogous to those used for related piperidine derivatives. A proposed pathway involves:
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Piperidine Functionalization: Introduction of the [(2-aminoethyl)(isopropyl)amino]methyl group via nucleophilic substitution or reductive amination.
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Benzyl Ester Formation: Protection of the carboxylic acid using benzyl chloroformate under basic conditions.
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Deprotection and Purification: Sequential removal of protective groups followed by chromatography for isolation.
Example Synthesis Protocol:
Step | Reaction | Reagents/Conditions | Yield |
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1 | Piperidine alkylation | 3-Bromomethylpiperidine, 2-aminoethyl-isopropylamine, K₂CO₃, DMF, 80°C | 65% |
2 | Esterification | Benzyl chloroformate, pyridine, 0°C → RT | 78% |
3 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | 90% purity |
Characterization typically employs Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For instance, the proton NMR spectrum of a related compound, (S)-3-[((R)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, shows distinct peaks for the piperidine ring (δ 1.4–2.8 ppm), benzyl group (δ 7.2–7.4 ppm), and amino protons (δ 1.8–2.2 ppm).
Comparative Structural Analysis
The substitution pattern on the piperidine ring profoundly impacts biological activity. For example:
Future Directions
Further research should prioritize:
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Stereoselective Synthesis: To isolate enantiomers and assess their pharmacological profiles.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in model organisms.
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Target Identification: High-throughput screening to identify precise biological targets.
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